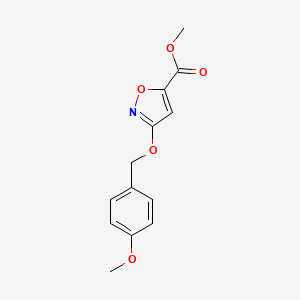

Methyl 3-((4-methoxybenzyl)oxy)isoxazole-5-carboxylate

Description

Properties

Molecular Formula |

C13H13NO5 |

|---|---|

Molecular Weight |

263.25 g/mol |

IUPAC Name |

methyl 3-[(4-methoxyphenyl)methoxy]-1,2-oxazole-5-carboxylate |

InChI |

InChI=1S/C13H13NO5/c1-16-10-5-3-9(4-6-10)8-18-12-7-11(19-14-12)13(15)17-2/h3-7H,8H2,1-2H3 |

InChI Key |

GPTOAAKWGUGQQO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=NOC(=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for Isoxazole Ring Formation

The isoxazole core of Methyl 3-((4-methoxybenzyl)oxy)isoxazole-5-carboxylate is typically constructed via cyclization reactions involving hydroxylamine derivatives and β-dicarbonyl precursors. A prominent approach involves the condensation of acetoacetonitrile with hydroxylamine hydrochloride under alkaline conditions, as demonstrated in the synthesis of analogous 3-amino-5-methylisoxazole derivatives. This method avoids toxic solvents like chloroform or carbon tetrachloride, instead employing safer alternatives such as diethoxymethane or ethylene glycol dimethyl ether for ring-closure reactions.

Key steps include:

- Acetoacetonitrile Formation : Ethyl acetate reacts with acetonitrile in the presence of metal bases (e.g., NaH or n-BuLi) to generate acetoacetonitrile, a critical intermediate.

- Hydrazone Synthesis : Acetoacetonitrile undergoes reflux with p-toluenesulfonyl hydrazide in methanol or ethanol, yielding crystalline hydrazone intermediates with >99% HPLC purity.

- Ring Closure : Hydrazone intermediates react with hydroxylamine hydrochloride in the presence of potassium carbonate, achieving cyclization at 65–90°C to form the isoxazole ring.

Optimization of Reaction Conditions

The choice of solvent and base significantly impacts yield. For example, using diethoxymethane as the solvent at 85°C achieves an 80% yield of 3-amino-5-methylisoxazole, whereas ethylene glycol dimethyl ether at 80°C yields 78%. Potassium carbonate (2.2–4 equivalents relative to hydroxylamine hydrochloride) ensures efficient deprotonation without side reactions.

Functionalization of the Isoxazole Core

Introduction of the 4-Methoxybenzyl Ether Group

The 4-methoxybenzyl (PMB) ether group is introduced via nucleophilic substitution or Mitsunobu reactions. A validated protocol involves:

- Protection of Hydroxyl Groups : The 3-hydroxyisoxazole intermediate is treated with 4-methoxybenzyl chloride in the presence of a base (e.g., NaH) in tetrahydrofuran (THF).

- Esterification : Subsequent reaction with methyl chloroformate in dichloromethane (DCM) yields the methyl ester.

Table 1: Comparative Yields for PMB Ether Formation

| Reaction Conditions | Solvent | Base | Yield (%) |

|---|---|---|---|

| 4-Methoxybenzyl chloride, NaH | THF | NaH | 88 |

| Mitsunobu (DIAD, PPh₃) | DCM | — | 82 |

| PMB bromide, K₂CO₃ | Acetone | K₂CO₃ | 75 |

Multi-Step Synthesis Pathways

Three-Step Route from Ethyl Acetate

A patent-derived three-step synthesis (CN107721941B) provides a scalable route:

- Step 1 : Acetonitrile and ethyl acetate react with NaH (1.1–1.4 equivalents) to form acetoacetonitrile (88% yield).

- Step 2 : Hydrazone formation via reflux with p-toluenesulfonyl hydrazide in methanol (90% yield).

- Step 3 : Ring closure with hydroxylamine hydrochloride and K₂CO₃ in diethoxymethane (80% yield).

This route achieves an overall yield of 63–65%, avoiding isomer separation and toxic solvents.

Alternative Pathway via Nitroisoxazole Intermediates

A journal-reported method involves nitroisoxazole intermediates for late-stage functionalization:

- Nitration : Methyl 3-methoxyisoxazole-5-carboxylate is nitrated using HNO₃/H₂SO₄ at 0°C.

- Reduction : The nitro group is reduced to an amine with H₂/Pd-C.

- Alkylation : The amine reacts with 4-methoxybenzyl bromide under basic conditions (K₂CO₃/acetone).

This pathway offers modularity but requires careful control of nitration conditions to prevent over-oxidation.

Catalytic and Enantioselective Approaches

Recent advances employ asymmetric catalysis to access chiral variants. For instance, allylic–allylic alkylation with 3,5-dimethyl-4-nitroisoxazole generates enantiomerically enriched intermediates, which are hydrolyzed to carboxylic acids and esterified. Using a Chiralpak IG column, enantiomeric ratios of 96:4 are achievable.

Purification and Characterization

Final purification typically involves silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from methanol. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. For example, the title compound exhibits characteristic ¹H NMR signals at δ 7.14 ppm (d, J = 8.7 Hz, aromatic protons) and 3.77 ppm (s, methoxy group).

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-methoxybenzyl)oxy)isoxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The methoxybenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions often require catalysts or specific reagents like palladium on carbon (Pd/C) for hydrogenation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications of Methyl 3-((4-methoxybenzyl)oxy)isoxazole-5-carboxylate

This compound is a chemical compound with applications spanning across chemistry, biology, medicine, and industry. Its primary use is as a building block in synthesizing complex molecules and its involvement in various organic reactions.

Chemistry

This compound can undergo several chemical reactions, such as oxidation, reduction, and substitution.

Types of Reactions:

- Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides. The specific products depend on the reagents and conditions used; oxidation may yield carboxylic acids.

- Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like lithium aluminum hydride or sodium borohydride, typically producing alcohols or amines.

- Substitution: The methoxybenzyl group can be substituted with other functional groups under appropriate conditions, often requiring catalysts or specific reagents like palladium on carbon (Pd/C) for hydrogenation.

Biology

This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Isoxazole derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects.

Medicine

Isoxazole derivatives are explored for potential therapeutic applications, such as in developing new drugs. For instance, various isoxazole derivatives have demonstrated anticancer activity against different human cancer cell lines .

- Compound 17 can significantly downregulate the expression of phosphorylated-STAT3, a novel target for chemotherapeutic drugs, in both human and mouse colon cancer cells .

- Tetralone-isoxazole fused compounds, such as compound 18 , exhibit promising cytostatic activity against human cervical carcinoma (HeLa) and human breast carcinoma (MCF-7) cells .

- N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives, like compound 19 , inhibit the phosphorylation of FLT3 and led to complete tumor regression in the MV4-11 xenograft model .

- 4-arylamido 3-methylisoxazoles, such as compound 20 , display selective antiproliferative activity toward the U937 cell line and are potent inhibitors of FMS kinase .

- Isoxazoles linked 2-phenylbenzothiazole 26 displayed significant anticancer activity against MCF-7, A549, and Colo-205 cells and possessed the ability to cause apoptosis .

- Compounds 27a and 27b showed potent cytotoxic activity against HT-29 and C-6 cell lines and displayed significant inhibitory activity on DNA synthesis of carcinogenic cells .

- cis-restricted 3,4-diaryl-5-aminoisoxazoles, including compounds 34 and 35 , exhibit potent in vitro cytotoxic activities against various cancer lines and inhibited tubulin polymerization .

Industry

Mechanism of Action

The mechanism of action of Methyl 3-((4-methoxybenzyl)oxy)isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares Methyl 3-((4-methoxybenzyl)oxy)isoxazole-5-carboxylate with structurally related isoxazole derivatives:

*Calculated from molecular formula C${13}$H${13}$NO$_5$.

Key Observations :

- Lipophilicity : The 4-methoxybenzyl group in the target compound increases lipophilicity compared to derivatives with polar groups (e.g., -NH2 in or -OH in ).

- Reactivity : The formyl group in makes it more reactive toward nucleophiles, unlike the stable ether linkage in the target compound.

Challenges and Limitations

- Synthetic Complexity : Introducing the 4-methoxybenzyl group requires precise control to avoid side reactions, whereas formylation () or ethyl esterification () may involve simpler steps.

- Bioavailability: The target compound’s lipophilicity may limit aqueous solubility, whereas phenolic derivatives () face challenges in membrane permeability.

Biological Activity

Methyl 3-((4-methoxybenzyl)oxy)isoxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound features an isoxazole ring, which is a five-membered heterocyclic compound containing nitrogen atoms. The presence of the methoxybenzyl group enhances its lipophilicity, potentially influencing its biological interactions.

Research indicates that compounds structurally related to this compound may act as inhibitors of leukotriene biosynthesis. Leukotrienes are lipid mediators involved in inflammatory responses and various diseases, including asthma and certain cancers. The key enzyme in this pathway is 5-lipoxygenase (5-LO), which catalyzes the conversion of arachidonic acid into leukotrienes .

The inhibition of 5-LO by isoxazole derivatives can lead to decreased production of pro-inflammatory leukotrienes, suggesting a therapeutic role for these compounds in inflammatory conditions. In vitro studies have shown that certain isoxazole derivatives exhibit potent inhibitory activity against 5-LO with IC50 values in the low nanomolar range, indicating strong efficacy .

Anticancer Activity

A study on trisubstituted isoxazole derivatives demonstrated that this compound could induce apoptosis in cancer cell lines. The mechanism involved modulation of apoptosis-related proteins such as Bcl-2 and Bax, where a decrease in Bcl-2 expression was noted alongside an increase in p21^WAF-1 levels, suggesting cell cycle arrest and promotion of apoptosis .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 86–755 | Induces apoptosis; modulates Bcl-2, p21^WAF-1 |

| Isoxazole derivative (3) | <10 | Inhibits leukotriene biosynthesis via 5-LO |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were highlighted through its ability to inhibit leukotriene production. In human neutrophils stimulated with lipopolysaccharide (LPS), the compound showed effective inhibition of leukotriene synthesis, with an IC50 value indicating high potency .

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of isoxazole derivatives. Modifications to the isoxazole ring or substituents significantly influence biological activity. For instance, removal or alteration of specific functional groups can lead to a complete loss of inhibitory activity against 5-LO .

Table: Structure-Activity Relationships of Isoxazole Derivatives

| Modification | Effect on Activity |

|---|---|

| Removal of hydroxyl group | Loss of activity |

| Addition of methoxy group | Enhanced potency |

| Alteration in benzyl substituent | Variable effects on cytotoxicity |

Q & A

Q. What synthetic routes are reported for Methyl 3-((4-methoxybenzyl)oxy)isoxazole-5-carboxylate?

The compound is synthesized via multi-step protocols involving esterification, alcoholysis, and protective group strategies. For example:

- Step 1 : Formation of the isoxazole core via cyclization of precursors like 3-phenyl-isoxazole-5-carbonyl chloride in dichloromethane ().

- Step 2 : Introduction of the 4-methoxybenzyl (PMB) protecting group through nucleophilic substitution or Mitsunobu reactions ().

- Step 3 : Final esterification using methylating agents (e.g., MeOH/HCl) to yield the carboxylate moiety ().

Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid side products like over-alkylation or hydrolysis .

Q. What spectroscopic methods are used to characterize this compound?

- 1H/13C NMR : Assign peaks based on substituent effects. For example, the PMB group shows distinct methoxy (~δ 3.8 ppm) and aromatic proton signals (δ 6.8–7.4 ppm) ().

- HRMS (EI or ESI) : Confirm molecular weight (e.g., [M+H]+ expected for C14H14NO5: 292.09) with <2 ppm error ().

- X-ray Diffraction : Resolve stereochemistry and crystal packing (e.g., torsion angles of the isoxazole-PMB linkage) ().

Q. What safety precautions are critical during handling?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis ().

- Storage : Keep in sealed containers at 0–6°C for hygroscopic batches ().

Advanced Research Questions

Q. How does the substitution pattern on the isoxazole ring influence biological activity?

- Structure-Activity Relationship (SAR) : Modifications at positions 3 and 5 (e.g., electron-withdrawing groups like methoxy) enhance binding to targets like MAPK or antimicrobial enzymes. For example:

- Validation : Compare IC50 values of derivatives in enzyme inhibition assays (e.g., HRMS-pure batches vs. crude products) ().

Q. How can contradictory biological assay results be resolved?

- Purity Analysis : Use HPLC (≥95% purity) to rule out impurities skewing data. For example, trace solvents like DCM may inhibit enzyme activity ().

- Metabolite Profiling : Identify in situ degradation products (e.g., demethylated analogs) via LC-MS/MS ().

- Control Experiments : Test the PMB-protected intermediate to isolate contributions of the isoxazole core ().

Q. What computational methods support the design of derivatives?

- DFT Calculations : Predict electrostatic potential maps to optimize hydrogen bonding with target proteins (e.g., MAPK’s ATP-binding pocket) ().

- Molecular Docking : Use software like AutoDock Vina to screen virtual libraries for improved binding affinity ().

- ADMET Prediction : Estimate pharmacokinetics (e.g., LogP <3 for blood-brain barrier penetration) ().

Q. How to troubleshoot low yields in large-scale synthesis?

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenolysis of PMB groups ().

- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene to reduce side reactions ().

- Scale-Up Protocols : Use flow chemistry for exothermic steps (e.g., cyclization) to maintain temperature control ().

Methodological Notes

- Data Reproducibility : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) ().

- Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity assays) and triplicate measurements ().

- Ethical Compliance : Adhere to institutional guidelines for disposal of halogenated byproducts ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.